molecular formula C16H19ClN2O7 B1398252 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354485-35-0

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B1398252
CAS No.: 1354485-35-0
M. Wt: 386.8 g/mol
InChI Key: DDTWMSMYKRDNQC-JQWIXIFHSA-N
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Description

“(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid” is a chemical compound with the molecular formula C16H19ClN2O7 . Its molecular weight is 386.8 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 386.8 g/mol . Detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Applications in Polymer Synthesis

The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid and its derivatives are primarily involved in the synthesis of polymers and complex organic molecules. Hsiao et al. (2000) detailed the synthesis and properties of ortho-linked polyamides, utilizing aromatic nucleophilic substitution reactions involving similar compounds. These polyamides, characterized by their inherent viscosities, solubility, and thermal stability, contribute significantly to the field of materials science, particularly in creating noncrystalline, flexible, and thermally stable polymers (Hsiao, Yang, & Chen, 2000).

Role in Oxidation Reactions

The compound's derivatives, particularly those with tert-butoxycarbonyl groups, are also utilized in catalytic oxidation processes. Ratnikov et al. (2011) described the usage of dirhodium caprolactamate as an efficient catalyst for generating tert-butylperoxy radicals, which are effective oxidants for phenols and anilines. These reactions, integral to organic synthesis, indicate the compound's relevance in facilitating or undergoing oxidative transformations (Ratnikov et al., 2011).

Importance in Asymmetric Synthesis

The compound and its structural analogs are significant in asymmetric synthesis, a critical process in producing enantiomerically pure substances. Xue et al. (2002) discussed the asymmetric synthesis of piperidinedicarboxylic acid derivatives using processes like alkylation and reductive amination, starting from compounds with tert-butoxycarbonyl groups. This synthesis route highlights the compound's utility in creating complex, chiral molecules, pivotal in pharmaceuticals and fine chemicals production (Xue, He, Roderick, Corbett, & Decicco, 2002).

Properties

IUPAC Name

(2S,4S)-4-(4-chloro-2-nitrophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O7/c1-16(2,3)26-15(22)18-8-10(7-12(18)14(20)21)25-13-5-4-9(17)6-11(13)19(23)24/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTWMSMYKRDNQC-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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